L-655708

Vue d'ensemble

Description

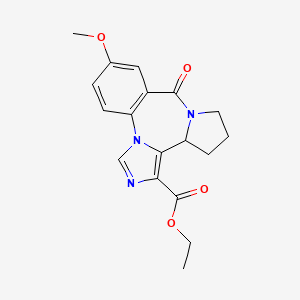

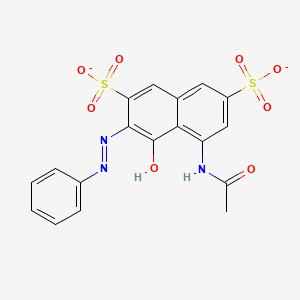

[3H]L655708: est un médicament nootropique développé par Merck, Sharp and Dohme en 1996. Il agit comme un agoniste inverse sélectif du sous-type alpha 5 du site de liaison des benzodiazépines sur le récepteur du type A de l'acide gamma-aminobutyrique . Ce composé est connu pour sa capacité à améliorer les performances cognitives sans provoquer de convulsions, ce qui en fait un outil précieux dans la recherche en neurosciences .

Applications De Recherche Scientifique

Chemistry: In chemistry, [3H]L655708 is used as a reference compound for studying the properties and reactions of benzodiazepine derivatives .

Biology: In biological research, it is employed to investigate the role of gamma-aminobutyric acid type A receptors in cognitive functions and memory .

Medicine: In medicine, [3H]L655708 is explored for its potential therapeutic applications in treating cognitive impairments and neurodegenerative diseases .

Industry: In the pharmaceutical industry, it serves as a lead compound for the development of new drugs targeting gamma-aminobutyric acid type A receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de [3H]L655708 implique la formation de (S)-11,12,13,13a-tétrahydro-7-méthoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazépine-1-carboxylate d'éthyle. Les conditions de réaction incluent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et des catalyseurs spécifiques pour faciliter la formation du produit souhaité .

Méthodes de production industrielle: La production industrielle de [3H]L655708 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des mesures rigoureuses de contrôle de la qualité pour assurer la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions: [3H]L655708 subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Réactifs et conditions courants :

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution: Les conditions varient en fonction du substituant, mais les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés carboxylés, tandis que la réduction peut produire divers alcools et amines .

Applications de la recherche scientifique

Chimie: En chimie, [3H]L655708 est utilisé comme composé de référence pour étudier les propriétés et les réactions des dérivés des benzodiazépines .

Biologie: En recherche biologique, il est utilisé pour étudier le rôle des récepteurs du type A de l'acide gamma-aminobutyrique dans les fonctions cognitives et la mémoire .

Médecine: En médecine, [3H]L655708 est exploré pour ses applications thérapeutiques potentielles dans le traitement des déficits cognitifs et des maladies neurodégénératives .

Industrie: Dans l'industrie pharmaceutique, il sert de composé de départ pour le développement de nouveaux médicaments ciblant les récepteurs du type A de l'acide gamma-aminobutyrique .

Mécanisme d'action

[3H]L655708 agit comme un agoniste inverse au niveau du sous-type alpha 5 du site de liaison des benzodiazépines sur le récepteur du type A de l'acide gamma-aminobutyrique . En se liant à ce site, il module l'activité du récepteur, ce qui conduit à une amélioration des performances cognitives. La sélectivité du composé pour le sous-type alpha 5 est due à sa plus grande affinité de liaison pour ce sous-type de récepteur .

Mécanisme D'action

[3H]L655708 acts as an inverse agonist at the alpha 5 subtype of the benzodiazepine binding site on the gamma-aminobutyric acid type A receptor . By binding to this site, it modulates the receptor’s activity, leading to enhanced cognitive performance. The compound’s selectivity for the alpha 5 subtype is due to its higher binding affinity for this receptor subtype .

Comparaison Avec Des Composés Similaires

Composés similaires :

Unicité: [3H]L655708 est unique dans sa capacité à améliorer les performances cognitives sans provoquer de convulsions, un effet secondaire courant des agonistes inverses non sélectifs . Sa haute sélectivité pour le sous-type alpha 5 en fait un outil précieux pour étudier le rôle de ce récepteur dans les fonctions cognitives .

Propriétés

IUPAC Name |

ethyl 15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYOQIXTECBVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B1226597.png)

![N-(4-chlorophenyl)-5-methyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1226600.png)

![N-(3-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1226603.png)

![3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1226604.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B1226606.png)

![4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester](/img/structure/B1226610.png)

![1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1226613.png)

![(+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+)](/img/structure/B1226615.png)

![9-{[4-(DIMETHYLAMINO)-3-HYDROXY-6-METHYLOXAN-2-YL]OXY}-3-ETHYL-2,10-DIHYDROXY-7-[(5-HYDROXY-4-METHOXY-4,6-DIMETHYLOXAN-2-YL)OXY]-15-[(2-METHOXYETHOXY)METHYL]-2,6,8,10,12,17-HEXAMETHYL-4,16-DIOXA-14-AZABICYCLO[11.3.1]HEPTADECAN-5-ONE](/img/structure/B1226617.png)

![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)